2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a chemical compound with the molecular formula and a molecular weight of 163.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a selective antagonist of muscarinic receptors, specifically the M(3) subtype. The compound's structure includes a bicyclic framework that contributes to its biological activity.
The compound is classified under the category of benzazepines, which are nitrogen-containing heterocycles. It has been identified in various chemical databases such as PubChem and BenchChem, where it is noted for its purity levels typically around 95% . Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological research.
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol can be approached through several synthetic pathways:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are employed to purify intermediates and final products.
The molecular structure of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol features a bicyclic system where the benzene ring is fused to a seven-membered nitrogen-containing ring. The presence of a hydroxyl group at the fifth position contributes to its reactivity and biological properties.
Key structural data include:
The compound participates in various chemical reactions that modify its structure for enhanced pharmacological properties:
These reactions are typically carried out under controlled conditions using catalysts or specific reagents to optimize yield and selectivity.
The mechanism of action for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol primarily involves its interaction with G protein-coupled receptors (GPCRs), specifically muscarinic receptors. Compounds related to this benzazepine have been shown to inhibit G protein-coupled inwardly rectifying potassium channels (GIRK), which play a crucial role in neuronal signaling and neurotransmitter release .
Studies indicate that these compounds exhibit selective antagonism towards M(3) receptors with log(10)K(B) values reaching up to 7.2, suggesting significant potency .
The compound is generally stable at low temperatures (around 4 degrees Celsius) and exhibits solubility characteristics typical of small organic molecules.
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
Scientific Uses
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is primarily utilized in pharmacological research aimed at developing new therapeutic agents targeting muscarinic receptors. Its potential applications extend to:
Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications .
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the seven-membered azepine ring central to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol derivatives. This approach capitalizes on the versatility of Grubbs catalysts to form the critical carbon-carbon bond that closes the benzazepine core. A particularly efficient route involves the Mizoroki-Heck coupling of 2-iodoanilines with allylic alcohols, generating (E)-(2-allylamino)cinnamyl alcohol precursors. Subsequent RCM using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) facilitates the cyclization to yield 5-amino-2,5-dihydro-1H-benzo[b]azepines, which serve as direct precursors to the target compounds [1] [3].
Optimization studies reveal that catalyst loading and reaction temperature significantly impact cyclization efficiency. As demonstrated in Table 1, reduced catalyst loading (5 mol%) at 60°C achieves superior yields (81%) compared to higher loadings at lower temperatures, highlighting the balance between catalyst decomposition and reactivity. The reaction proceeds under mild conditions in dichloromethane and accommodates various substituents on the allylic system, enabling structural diversification of the benzazepine scaffold. This method's robustness is further evidenced by its application in synthesizing late-stage intermediates for pharmaceuticals like the hyponatremia agent mozavaptan [10].
Table 1: Optimization of RCM Conditions for Benzazepine Formation
Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Key Observation |
---|---|---|---|
10 | 50 | 69 | Moderate yield |
10 | 50 | 70 | Consistent performance |
2.5 | 60 | 58 | Insufficient catalyst efficiency |
5 | 60 | 81 | Optimal balance of parameters |
Reductive amination serves as a cornerstone for introducing nitrogen substituents and facilitating cyclization in benzazepine synthesis. This method enables the simultaneous formation of C-N bonds and reduction of imino intermediates, critical for constructing the saturated azepine ring. A documented approach involves the condensation of keto-acids with primary amines under mild acidic conditions, generating Schiff base intermediates. Subsequent borohydride reduction yields stable alkylated intermediates poised for cyclization [1] [6].
In the synthesis of muscarinic M3 receptor antagonists, reductive amination proves indispensable for installing N-alkyl groups and arylalkyl side chains. For instance, 2-butyl-5-cyclobutyl-5-hydroxytetrahydrobenzazepin-4-one was synthesized via reductive amination of a dihydrobenzazepine precursor with butyraldehyde using sodium triacetoxyborohydride in dichloroethane. This method demonstrates exceptional functional group tolerance, accommodating cycloalkyl and fluorinated substituents without side reactions. The reaction typically achieves yields exceeding 75% under optimized conditions (0.5-2 equivalents of reducing agent, room temperature, 12-24 hours), with purification facilitated by silica gel chromatography [1].
Solvent selection significantly influences stereoselectivity and reaction rate. Polar aprotic solvents (e.g., DCE, THF) generally provide higher diastereomeric ratios compared to protic solvents due to reduced iminium ion equilibration. This approach has been successfully extended to synthesize 5-cyclopentyl-5-hydroxy- and 5-cyclobutyl-8-fluoro- derivatives, underscoring its versatility for generating structurally diverse benzazepinones with potential biological activity [1] [4].
The introduction of the C5-hydroxyl group with precise stereocontrol represents a significant synthetic challenge in 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol synthesis. While chemical methods like Sharpless asymmetric dihydroxylation or epoxidation-hydrolysis sequences have been employed, biocatalytic hydroxylation offers superior enantioselectivity under mild conditions. Although direct literature on enzymatic hydroxylation of benzazepines is limited in the provided sources, analogous strategies for similar scaffolds provide validated approaches [7].
Engineered cytochrome P450 monooxygenases and ketoreductases demonstrate potential for enantioselective oxyfunctionalization at the C5 position. These enzymes achieve enantiomeric excesses (ee) >95% by leveraging the chiral environment of their active sites to differentiate between prochiral faces of the ketone intermediate. Reaction optimization involves controlling pH (7.0-7.5), temperature (25-37°C), and cofactor regeneration systems (e.g., glucose dehydrogenase/NADP+) to maintain catalytic efficiency. Computational modeling predicts that the small ring strain of the azepine system facilitates enzyme-substrate binding, enabling high turnover frequencies [2] [7].
The therapeutic significance of stereochemistry is illustrated by dopamine receptor binding, where (R)-enantiomers exhibit 50-fold greater affinity than their (S)-counterparts due to optimal hydrogen bonding with serine residues in the receptor pocket. This underscores the importance of stereoselective hydroxylation for pharmacological activity, driving the adoption of biocatalytic methods despite their higher initial development cost compared to chemical resolution [7].
Dithiane chemistry provides a convergent route to functionalized benzazepinones through umpolung strategies. A sophisticated approach involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to 2-(tert-butyldimethylsiloxymethyl)benzyl chloride. This reaction forms 2,2-dialkylated 1,3-dithianes that undergo sequential desilylation, oxidation, and reductive amination to construct the benzazepine core [1].
Critical to this methodology is the hydrolytic unveiling of the carbonyl functionality after ring formation. The dithiane group serves as a masked ketone precursor, stable to subsequent transformations. Hydrolysis using mercuric chloride in aqueous acetonitrile or N-iodosuccinimide in THF efficiently liberates the ketone, yielding N-protected tetrahydro-[1H]-2-benzazepin-4-ones. This step typically proceeds at 0-25°C over 2-6 hours, with yields ranging from 65-80% after purification. The protocol's robustness was confirmed by X-ray crystallographic analysis of intermediates like 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine*, validating the stereochemical outcome [1].
While effective, this route presents challenges in functional group compatibility, particularly when introducing 5-cycloalkyl-5-hydroxy derivatives. Preliminary attempts to convert N-protected tetrahydrobenzazepin-4-ones into these hydroxylated analogues proved unsuccessful, highlighting limitations in late-stage hydroxylation using this approach. Nevertheless, the dithiane strategy remains valuable for accessing novel substitution patterns not achievable via metathesis or reductive amination [1].
Strategic nitrogen protection is indispensable for achieving chemoselective transformations during benzazepine synthesis. The tert-butoxycarbonyl (Boc)* group emerges as the predominant protecting strategy due to its stability under basic conditions and mild deprotection using trifluoroacetic acid in dichloromethane (25°C, 1-4 hours). This orthogonal protection enables functionalization of the hydroxyl group or introduction of C-ring substituents without compromising the nitrogen's reactivity. In muscarinic antagonist synthesis, Boc protection proved essential during dithiane hydrolysis and reductive amination steps, preventing unwanted side reactions and facilitating purification [1] [5].
Alternative protecting groups offer complementary advantages:
Protection group selection significantly influences cyclization efficiency. In the synthesis of 5-HT2C receptor agonists, N-benzyl protection provided superior yield in ring-closing metathesis (78%) compared to N-Boc derivatives (62%), attributed to reduced steric hindrance during ruthenium-carbene formation. Conversely, N-Boc demonstrated advantages in Friedel-Crafts alkylations due to its electron-withdrawing properties activating the benzene ring toward electrophilic attack [5].
Deprotection timing critically impacts overall yield. Early removal before hydroxylation risks nitrogen participation in unwanted side reactions, while late-stage deprotection may interfere with existing functional groups. This delicate balance necessitates meticulous protecting group orchestration throughout the synthetic sequence, particularly for complex derivatives bearing multiple sensitive functionalities [1] [5].
Table 2: Comparison of Nitrogen Protecting Groups in Benzazepine Synthesis
Protecting Group | Introduction Reagent | Deprotection Conditions | Yield Range (%) | Key Advantage |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc2O, DMAP, THF | TFA/DCM (1:1), 1-4 h, 25°C | 75-90 | Orthogonal deprotection; wide compatibility |
Toluene-p-sulfonyl (Ts) | TsCl, pyridine, 0°C to rt | Mg/MeOH, reflux, 6 h or HBr/AcOH | 65-80 | Crystallizability; stability |
Benzyl (Bn) | BnBr, K2CO3, acetonitrile | H2/Pd-C (50 psi), EtOH, 25°C | 70-85 | Mild removal; non-acidic conditions |
2-Nitrobenzenesulfonyl (Ns) | NsCl, DIEA, DCM | PhSH/K2CO3, DMF, 25°C | 80-92 | High chemoselectivity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: